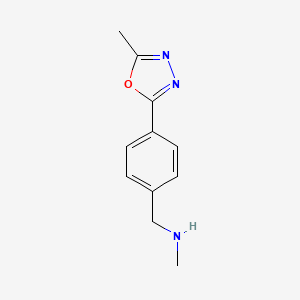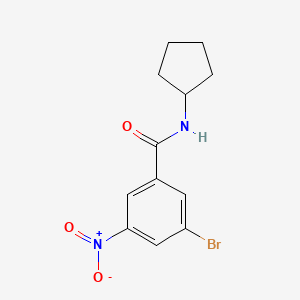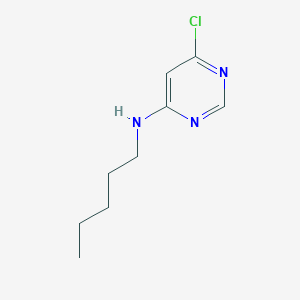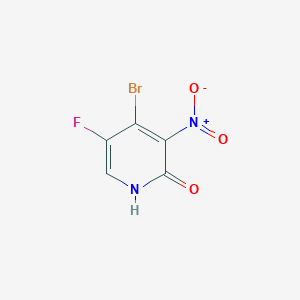
4-Bromo-5-fluoro-3-nitropyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-5-fluoro-3-nitropyridin-2-ol” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as “this compound”, involves a process where halogenated amino pyridines are used as precursors . The reaction involves heating the reaction mass to 100°C to get a clear solution .Molecular Structure Analysis
The molecular formula of “this compound” is C5H2BrFN2O3. The molecular weight is 236.98 g/mol.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 236.98 g/mol. The density is 2.091g/cm3 and the boiling point is 312.6ºC at 760 mmHg .科学的研究の応用
Synthesis of Pyridine Derivatives
4-Bromo-5-fluoro-3-nitropyridin-2-ol is involved in the synthesis of various pyridine nucleosides, which are crucial in the development of biologically active compounds. Nesnow and Heidelberger (1975) explored the synthesis of pyridine nucleosides related to 5-fluorocytosine, indicating the potential of this compound derivatives in pharmaceutical research (Nesnow & Heidelberger, 1975).
Radiopharmaceuticals
The compound has applications in radiopharmaceuticals, as illustrated by Brugarolas et al. (2016), who described the synthesis of meta-substituted fluoropyridines for potential use in radiopharmaceuticals (Brugarolas et al., 2016).
Intermediate for Synthesis
Wang et al. (2016) demonstrated the use of this compound as an intermediate in synthesizing biologically active compounds, highlighting its versatility in chemical synthesis (Wang et al., 2016).
Large Scale Production
Agosti et al. (2017) explored the synthesis of 5-Bromo-2-nitropyridine, related to this compound, for large-scale production, indicating its industrial relevance (Agosti et al., 2017).
Spectroscopic Analysis
Hanuza et al. (2002) conducted a study on 2-Bromo-4-nitropyridine N-oxide, closely related to this compound, analyzing its crystal structure and vibrational spectra, which is essential for understanding its chemical properties (Hanuza et al., 2002).
Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) described a method for synthesizing disubstituted fluoropyridines, demonstrating the compound's utility in producing complex pyridine derivatives (Sutherland & Gallagher, 2003).
生化学分析
Biochemical Properties
4-Bromo-5-fluoro-3-nitropyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can influence the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate genes associated with antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding often involves interactions with amino acid residues in the enzyme’s active site. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to light or heat may lead to its degradation, which can alter its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. This interaction can affect the metabolic flux and levels of various metabolites, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be preferentially localized in the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism .
特性
IUPAC Name |
4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOJKOUBPFZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650285 |
Source


|
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884495-02-7 |
Source


|
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


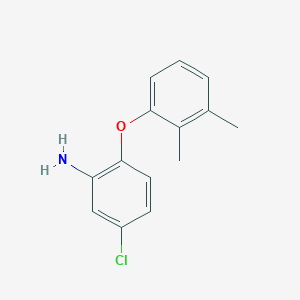
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

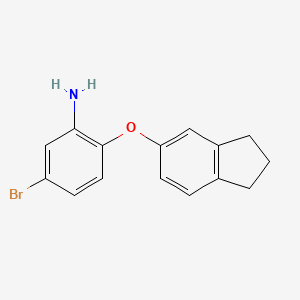

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
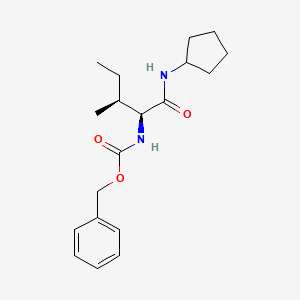

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
